5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide

Medicinal chemistry Scaffold selection Permeability prediction

Securing a reliable source of 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide (CAS 1311587-17-3) with consistent quality is critical for SAR and permeability studies. This compound provides a primary amide H-bond donor (HBD=1) and TPSA of 71.3 Ų, ideal for mimicking kinase hinge-region binding without the pH dependence of carboxylic acid analogs. Its free C-3 position enables parallel derivatization. Supplied at ≥95% purity, it ensures reproducible results in fragment-based screening and CNS drug design.

Molecular Formula C12H10FNOS
Molecular Weight 235.28 g/mol
CAS No. 1311587-17-3
Cat. No. B1442368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide
CAS1311587-17-3
Molecular FormulaC12H10FNOS
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C(=O)N)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNOS/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15)
InChIKeyBNKGCFJYSNZWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide: Physicochemical & Structural Profile


5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide (CAS 1311587-17-3, PubChem CID 53580949) is a fluorinated thiophene-2-carboxamide derivative with molecular formula C12H10FNOS and molecular weight 235.28 g/mol [1]. Its computed physicochemical profile includes an XLogP3-AA of 2.9, one hydrogen bond donor (HBD 1), three hydrogen bond acceptors (HBA 3), and a topological polar surface area (TPSA) of 71.3 Ų [1]. The compound features a primary carboxamide at position 2, a methyl substituent at position 4, and a 4-fluorophenyl ring at position 5 of the thiophene core, a substitution pattern that distinguishes it from both N-alkylated amides and carboxylic acid analogs within the same scaffold family [2]. It is commercially available from multiple suppliers at ≥95% purity as a research-grade small-molecule scaffold .

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide: Why Generic Substitution Fails


Within the thiophene-2-carboxamide family, small structural variations yield measurable differences in the computed molecular property profile that governs permeability, solubility, and hydrogen-bonding capacity. Generic replacement by the N-methyl analog (CAS 338793-87-6, HBD 0; TPSA 51.3 Ų) eliminates the primary amide hydrogen-bond donor, while substitution by the carboxylic acid analog (CAS 893742-20-6, HBD 1; TPSA 74.6 Ų, pKa ~3.5–4) introduces an ionizable center absent in the target compound [1][2]. These modifications alter both the computed logP and the potential for specific hinge-region interactions, meaning that SAR conclusions derived from one congener cannot be automatically transferred to another. The following evidence guide details the quantitative basis for selecting this specific compound over its closest in-class alternatives.

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity Comparison

The target compound possesses a primary amide (HBD = 1) at the 2-position of the thiophene ring. The direct N-methyl analog, 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide (CAS 338793-87-6), has a tertiary amide and therefore HBD = 0, depriving it of the ability to donate a hydrogen bond [1]. Conversely, the carboxylic acid analog, 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid (CAS 893742-20-6), introduces a pH-dependent ionizable carboxyl group (HBD = 1 as computed for the neutral form, but functionally distinct) and increases the TPSA to 74.6 Ų vs. 71.3 Ų for the target compound [2]. This difference in HBD count directly affects predicted blood-brain barrier penetration and passive membrane diffusion coefficients per Lipinski and Clark rules.

Medicinal chemistry Scaffold selection Permeability prediction

Lipophilicity Differentiation

The computed partition coefficient of the target compound (XLogP3-AA = 2.9) positions it in the favorable lipophilicity range (typically 1–3 for oral drug-likeness) [1]. In contrast, the carboxylic acid congener (CAS 893742-20-6) has a higher XLogP3-AA of 3.5 for its neutral form, but its pKa dictates that at physiological pH the predominant species is the carboxylate anion with substantially reduced effective logD [2]. This difference means the two compounds would distribute differently across pH-partitioning models in vitro (e.g., PAMPA, Caco-2), and selecting the carboxamide over the carboxylic acid avoids the confounding effect of pH-dependent ionization in early permeability assays.

Lipophilicity Drug-likeness Scaffold prioritization

Conformational Rigidity vs. N-Methyl Analog

The target compound has exactly 2 rotatable bonds (the C–C bond connecting the fluorophenyl ring to the thiophene core, and the C–C bond connecting the carboxamide to the thiophene) [1]. The N-methyl analog (CAS 338793-87-6) also has 2 rotatable bonds, but the rotation of the N-methyl group itself introduces additional conformational degrees of freedom not captured by simple rotatable bond counting, as the barrier to rotation of the N–CH3 bond in tertiary amides can affect the ground-state conformation of the carboxamide side chain [1][2]. The primary amide of the target compound exhibits a higher rotational barrier around the C–N bond due to partial double-bond character (resonance stabilization ~75–85 kJ/mol), resulting in a more restricted conformational ensemble that may translate into lower entropic penalty upon target binding.

Conformational analysis Entropic penalty Binding affinity

Scaffold Versatility vs. TPCA-1 (IKK-2 Inhibitor)

The target compound is a minimal, unelaborated thiophene-2-carboxamide scaffold, whereas TPCA-1 (CAS 507475-17-4, 5-(4-fluorophenyl)-2-ureidothiophene-3-carboxamide) is a potent and selective IKK-2 inhibitor (IC50 = 17.9 nM, >22-fold selective over IKK-1) [1]. The target compound lacks the 2-ureido substituent and the 3-carboxamide regiochemistry of TPCA-1, meaning its biological activity profile is fundamentally uncharacterized and it is best deployed as a synthetic intermediate or as a fragment/library scaffold rather than as a pre-validated chemical probe. Its primary amide at position 2 and methyl at position 4 provide distinct vectors for further derivatization (e.g., amide coupling, Suzuki coupling at the thiophene C-3 or C-5 positions, or halogenation) that are not available in the more elaborate TPCA-1 framework [1]. This difference in synthetic tractability positions the target compound upstream in the drug-discovery workflow.

Kinase inhibitor Building block Scaffold hopping

Absorption and Brain-Penetration Prediction

When processed through standard in silico ADME filters, the target compound's molecular properties (MW 235.28, TPSA 71.3 Ų, XLogP3 2.9, HBD 1, HBA 3, rotatable bonds 2) satisfy the quantitative criteria for oral bioavailability (Lipinski, Veber) with no violations [1]. By comparison, the N-methyl analog (TPSA 51.3 Ų, HBD 0) is predicted to have increased CNS penetration propensity, while the carboxylic acid (TPSA 74.6 Ų, ionizable at physiological pH) has reduced passive membrane permeability [2][3]. The target compound's TPSA value of 71.3 Ų falls exactly at the threshold empirically associated with favorable blood-brain barrier penetration (TPSA < 70–80 Ų being a common cut-off), placing it in a borderline zone where minor structural modifications could toggle CNS exposure, an option unavailable with analogs whose TPSA already falls far from this threshold.

ADME prediction Blood-brain barrier SwissADME

Commercial Purity and Vendor Differentiation

The compound is offered by Biosynth (via CymitQuimica, product ref. 3D-LCC58717) at a minimum purity of 95%, with options from 50 mg to 500 mg scale . While ≥95% is a common baseline for research-grade building blocks, the compound's status as a specialized fluorinated heterocycle means that alternative suppliers may offer it at varying purity levels (some listing no explicit purity specification). Procuring from a supplier that provides a documented minimum purity of 95% reduces the risk of introducing confounding impurities (e.g., residual palladium, dehalogenation byproducts, or the corresponding carboxylic acid hydrolysis product) into subsequent reactions, which is particularly critical when the compound is used as a fragment or scaffold in SAR-by-catalog campaigns.

Procurement Purity specification Reproducibility

5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide: Best-Fit Procurement Scenarios


Fragment-Based Library Synthesis with Non-Ionizable Hinge-Binder

When constructing a kinase-focused fragment library, the target compound's primary amide HBD = 1 and TPSA of 71.3 Ų make it a suitable hinge-region binding motif mimic that is neither as lipophilic as the N-methyl analog (TPSA 51.3 Ų) nor as pH-dependent as the carboxylic acid (pKa ~3.5–4) [1][2]. Its unsubstituted C-3 position and free amide nitrogen permit parallel derivatization strategies, and its computed XLogP3 of 2.9 falls within the oral drug-likeness window, making it a preferred starting point over analogs that would immediately violate Lipinski or CNS-penetration filter criteria upon further elaboration.

Permeability Benchmarking Across Amide and Carboxylic Acid Congeners

Research groups performing systematic permeability studies (PAMPA, Caco-2, MDCK) on matched molecular pairs can procure this compound alongside its N-methyl amide (CAS 338793-87-6) and carboxylic acid (CAS 893742-20-6) congeners to isolate the contribution of the hydrogen-bond donor group to apparent permeability coefficients [1][2]. The target compound's TPSA value of 71.3 Ų positions it at the empirically determined BBB penetration threshold, providing a critical data point for CNS drug-design algorithms that cannot be obtained from analogs whose TPSA lies far from this threshold.

Synthetic Intermediate for Late-Stage Functionalization

As an unelaborated thiophene-2-carboxamide, the compound is optimally suited as a synthetic intermediate for programs requiring diversification at the free 3-position of the thiophene ring (e.g., halogenation, formylation, or Suzuki coupling) or at the primary amide nitrogen (e.g., N-alkylation, N-arylation) [1]. Its commercially documented purity of ≥95% from Biosynth/CymitQuimica ensures that subsequent reaction yields are not confounded by impurities such as residual metal catalysts or hydrolysis products .

Fluorinated Heterocycle Addition to Screening Libraries

For institutions building diversity-oriented screening collections, the 4-fluorophenyl substituent introduces a metabolically stable, electron-withdrawing aromatic ring that modulates π-stacking and dipole interactions with target proteins [1]. In contrast to the widely stocked non-fluorinated phenyl analog, the fluorine atom alters the electrostatic potential surface of the molecule and shifts the computed logP by approximately +0.4 to +0.7 units relative to the des-fluoro congener (class-level estimate), enhancing membrane permeation without increasing molecular weight beyond 250 Da. This makes the compound a high-value addition to screening decks targeting intracellular or CNS-resident targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.